2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPCKHWNNIFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include oxidized or reduced derivatives and substituted benzoic acid compounds.
Scientific Research Applications
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares molecular parameters and substituent effects of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid with key analogs:
Key Observations:
- Halogenation : Chlorine or fluorine atoms (e.g., in 3,5-dichlorophenyl or difluoromethyl groups) improve antimicrobial activity and metabolic stability by altering electronic density and resistance to enzymatic degradation .
- Biological Targeting : The sulfanyl group facilitates hydrogen bonding with biological targets, while carbamoyl/aryl groups dictate specificity (e.g., triazine derivatives act as herbicides via enzyme inhibition) .
Antitumor Activity:
- 2-[2’-(2’’-Hydroxy-2’’-methylpropionylamino)benzoylamino]benzoic acid methyl ester (Av9): Isolated from Aconitum vaginatum, this analog demonstrated potent inhibition of human gastric (AGS), liver (Hepg2), and lung (A549) cancer cells, with IC₅₀ values lower than the reference drug 5-FU .
- Comparison : The dimethylcarbamoyl variant may exhibit similar activity if the carbamoyl group enhances DNA intercalation or topoisomerase inhibition, as seen in related benzoic acid derivatives .
Antibacterial Activity:
- 2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)benzoic acid: Exhibited antibacterial effects against pathogens like Staphylococcus aureus, attributed to the difluoromethyl group’s electronegativity disrupting bacterial membranes .
- 2-{[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl}benzoic acid : The dichlorophenyl group likely enhances binding to bacterial enzymes, similar to sulfonamide drugs .
Herbicidal Activity:
- Metsulfuron-methyl: A triazine-containing benzoic acid derivative, inhibits plant acetolactate synthase, disrupting branched-chain amino acid synthesis. The sulfamoyl group is critical for this activity .
Biological Activity
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety with a dimethylcarbamoyl group and a sulfanyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The dimethylcarbamoyl group may inhibit specific enzymes, altering their function and affecting metabolic pathways.
- Redox Reactions : The sulfanyl group can participate in redox reactions, influencing oxidative stress within cells, which is crucial for various biological responses.
- Cell Signaling Modulation : The compound may affect cell signaling pathways, particularly those involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and modulating key signaling molecules involved in cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethylcarbamoyl + sulfanyl | Antimicrobial, anticancer |
| 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzamide | Dimethylcarbamoyl + amide | Moderate anticancer activity |
| 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}phenol | Dimethylcarbamoyl + hydroxyl | Antioxidant properties |
| 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzonitrile | Dimethylcarbamoyl + nitrile | Limited biological activity |
The unique combination of the sulfanyl group with the dimethylcarbamoyl moiety sets this compound apart from its analogs, enhancing its reactivity and biological potential.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations.
- Anticancer Activity Assessment : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates NF-κB signaling pathways, which are crucial for regulating immune response and apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
